An In-depth Technical Guide to the Stereoisomers of Pentane-1,2,3,4,5-pentol
An In-depth Technical Guide to the Stereoisomers of Pentane-1,2,3,4,5-pentol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of pentane-1,2,3,4,5-pentol, commonly known as pentitols. It details their structural chemistry, physicochemical properties, relevant experimental protocols for their synthesis and analysis, and their roles in significant biological pathways.
Introduction to Pentitols
Pentane-1,2,3,4,5-pentol (C₅H₁₂O₅) is a five-carbon sugar alcohol, or pentitol. The core structure contains three chiral centers at carbons 2, 3, and 4, giving rise to a total of 2³ = 8 possible stereoisomers. These isomers can be classified into three pairs of enantiomers and two meso compounds. The most well-known of these are xylitol (B92547), ribitol (B610474) (also known as adonitol), and the enantiomeric pair D-arabitol and L-arabitol. These compounds play significant roles in various biological and industrial processes, from being key components of bacterial cell walls to their use as sugar substitutes in the food and pharmaceutical industries.
Stereoisomers of Pentane-1,2,3,4,5-pentol
The eight stereoisomers of pentane-1,2,3,4,5-pentol are distinguished by the spatial arrangement of the hydroxyl groups at the chiral centers (C2, C3, and C4). The relationship between these isomers is a critical aspect of their chemical and biological identity.
Fischer Projections and Configurations
The stereochemical configurations of the eight isomers are presented below as Fischer projections, along with their systematic names and common names where applicable.
| Configuration (C2, C3, C4) | Common Name | Fischer Projection |
| (2R, 3r, 4S) | Xylitol (meso) | ![]() |
| (2R, 3s, 4S) | Ribitol (Adonitol) (meso) | ![]() |
| (2R, 3S, 4R) | D-Arabitol | ![]() |
| (2S, 3R, 4S) | L-Arabitol | ![]() |
| (2R, 3R, 4R) | Unnamed Enantiomer A | ![]() |
| (2S, 3S, 4S) | Unnamed Enantiomer B | ![]() |
| (2R, 3R, 4S) | Unnamed Enantiomer C | ![]() |
| (2S, 3S, 4R) | Unnamed Enantiomer D | ![]() |
Note: The 'r' and 's' designations for the central carbon in the meso compounds follow Cahn-Ingold-Prelog priority rules, where the overall molecule's symmetry is considered.
The stereoisomeric relationships can be visualized as follows:
Physicochemical Properties
The stereochemistry of pentitols significantly influences their physical and chemical properties. A summary of key quantitative data for the most common isomers is presented below for comparative analysis.
| Property | Xylitol | Ribitol (Adonitol) | D-Arabitol | L-Arabitol |
| Systematic Name | (2R, 3r, 4S)-pentane-1,2,3,4,5-pentol | (2R, 3s, 4S)-pentane-1,2,3,4,5-pentol | (2R, 3S, 4R)-pentane-1,2,3,4,5-pentol | (2S, 3R, 4S)-pentane-1,2,3,4,5-pentol |
| CAS Number | 87-99-0 | 488-81-3 | 488-82-4 | 7643-75-6 |
| Molecular Formula | C₅H₁₂O₅ | C₅H₁₂O₅ | C₅H₁₂O₅ | C₅H₁₂O₅ |
| Molar Mass ( g/mol ) | 152.15 | 152.15 | 152.15 | 152.15 |
| Appearance | White crystalline solid | White crystalline powder | White crystalline powder | White powder |
| Melting Point (°C) | 92–96 | 102 | 103 | 101–104 |
| Boiling Point (°C) | 345.4 | N/A | N/A | N/A |
| Solubility in Water | 200 g/100 mL (25 °C) | 100 mg/mL | 50 mg/mL | 50 mg/mL |
| Specific Optical Rotation ([α]D) | 0° (achiral, meso) | 0° (achiral, meso) | Positive (enantiomer of L-arabitol) | -9.0 ± 2.0° (c=5 in 4% borax (B76245) solution) |
| Sweetness (vs. Sucrose) | 1.0 | N/A | 0.7 | N/A |
Note: Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light. Therefore, D-arabitol is expected to have a specific optical rotation of +9.0 ± 2.0° under the same conditions as L-arabitol.
Experimental Protocols
This section details methodologies for the synthesis and analysis of pentitols, which are crucial for research and quality control in drug development and other scientific applications.
Synthesis of Xylitol by Catalytic Hydrogenation of D-Xylose
Xylitol is commercially produced by the catalytic hydrogenation of D-xylose, which is typically derived from the hydrolysis of xylan-rich lignocellulosic biomass.
Principle: The aldehyde group of D-xylose is reduced to a primary alcohol group, yielding xylitol.
Materials:
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D-xylose solution (e.g., 5-10% w/v in water)
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Raney Nickel or Ruthenium on carbon (Ru/C) catalyst
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Hydrogen gas (H₂)
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High-pressure reactor (autoclave)
Procedure:
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Preparation: A solution of D-xylose is prepared in a suitable solvent, typically water.
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Catalyst Addition: The hydrogenation catalyst (e.g., Raney Nickel or Ru/C) is added to the xylose solution in the high-pressure reactor. The catalyst loading is typically in the range of 1-5% by weight of xylose.
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Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The reaction is then carried out under elevated hydrogen pressure (typically 20-50 bar) and temperature (100-160 °C). The reaction mixture is agitated to ensure good contact between the catalyst, xylose, and hydrogen.
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Monitoring: The reaction progress is monitored by measuring the consumption of hydrogen or by analyzing samples for the disappearance of xylose and the appearance of xylitol using techniques like HPLC.
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Catalyst Removal: Upon completion of the reaction, the mixture is cooled, and the pressure is released. The catalyst is removed by filtration.
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Purification and Crystallization: The resulting xylitol solution is purified through a series of steps, which may include ion exchange chromatography to remove ionic impurities, and activated carbon treatment to remove color. The purified solution is then concentrated by evaporation, and xylitol is crystallized. The crystals are separated by centrifugation and dried.
Analysis by Gas Chromatography (as Alditol Acetates)
Due to their low volatility, pentitols must be derivatized before analysis by gas chromatography (GC). A common method is the preparation of their alditol acetate (B1210297) derivatives.
Principle: The hydroxyl groups of the pentitols are acetylated with acetic anhydride (B1165640) to form volatile esters, which can be separated and quantified by GC.
Materials:
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Pentitol sample
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Sodium borohydride (B1222165) (NaBH₄)
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Acetic acid
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Acetic anhydride
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Pyridine (B92270) or 1-methylimidazole (B24206) (catalyst)
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Dichloromethane (or other suitable organic solvent)
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Internal standard (e.g., myo-inositol)
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Gas chromatograph with a flame ionization detector (FID)
Procedure:
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Reduction (if starting from sugars): If analyzing a mixture of sugars, they are first reduced to their corresponding alditols with sodium borohydride. This step is not necessary if the sample already consists of pentitols.
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Derivatization (Acetylation): a. The dried pentitol sample (and internal standard) is placed in a reaction vial. b. Acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) are added. c. The vial is sealed and heated (e.g., at 100°C for 30-60 minutes) to complete the acetylation.
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Work-up: a. The reaction is quenched by the addition of water. b. The alditol acetates are extracted into an organic solvent like dichloromethane. c. The organic layer is washed with water to remove excess reagents and then dried over an anhydrous salt (e.g., sodium sulfate).
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GC Analysis: a. The derivatized sample is injected into the GC. b. Column: A capillary column suitable for sugar analysis (e.g., a polar phase like BPX-70) is used. c. Temperature Program: An appropriate temperature program is used to separate the different alditol acetates. For example, an initial temperature of 170°C, ramped to 230°C. d. Detection: The separated compounds are detected by FID. e. Quantification: The concentration of each pentitol is determined by comparing its peak area to that of the internal standard.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pentitols. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isomers.
Principle: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are unique to the specific stereochemical environment of each nucleus in the molecule.
Sample Preparation:
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Dissolve the pentitol sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
¹H NMR Spectroscopy:
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The ¹H NMR spectrum of a pentitol will show complex, overlapping signals in the 3.5-4.0 ppm region, corresponding to the methine and methylene (B1212753) protons.
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For meso compounds like xylitol and ribitol, the chemical symmetry results in fewer signals than for the chiral isomers. For example, in ribitol, the protons on C1 and C5 are equivalent, as are the protons on C2 and C4.
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Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often necessary to assign the specific proton and carbon signals.
¹³C NMR Spectroscopy:
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The ¹³C NMR spectrum provides distinct signals for each carbon atom.
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In meso compounds, carbons that are related by the plane of symmetry will have the same chemical shift. For instance, in ribitol, C1 and C5 are equivalent, and C2 and C4 are equivalent, resulting in only three signals in the ¹³C spectrum.
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In contrast, the chiral arabitol isomers will show five distinct carbon signals.
Biological Pathways and Clinical Relevance
Pentitols are involved in several key metabolic pathways and have important clinical implications.
Pentose Phosphate (B84403) Pathway (PPP)
The Pentose Phosphate Pathway is a fundamental metabolic pathway that is parallel to glycolysis. It is crucial for the production of NADPH, which is essential for reductive biosynthesis and for protecting cells against oxidative stress. The PPP also produces the precursor for nucleotide biosynthesis, ribose-5-phosphate, and the precursors for pentitols.
Ribitol in Bacterial Wall Teichoic Acid (WTA) Biosynthesis
In many Gram-positive bacteria, such as Staphylococcus aureus, ribitol phosphate is a key structural component of wall teichoic acids (WTAs). These anionic polymers are crucial for cell wall integrity, ion homeostasis, and pathogenesis.
D-Arabitol as a Biomarker for Invasive Candidiasis
D-arabitol is a metabolite produced by several pathogenic Candida species. In patients with invasive candidiasis, elevated levels of D-arabitol can be detected in serum and urine, making it a valuable non-invasive biomarker for the diagnosis and monitoring of this life-threatening infection.








